o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride

Catalog No.
S14344721
CAS No.
78109-81-6
M.F
C18H31ClN2O2
M. Wt
342.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydro...

CAS Number

78109-81-6

Product Name

o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride

IUPAC Name

3-[(2-butoxybenzoyl)amino]propyl-diethylazanium;chloride

Molecular Formula

C18H31ClN2O2

Molecular Weight

342.9 g/mol

InChI

InChI=1S/C18H30N2O2.ClH/c1-4-7-15-22-17-12-9-8-11-16(17)18(21)19-13-10-14-20(5-2)6-3;/h8-9,11-12H,4-7,10,13-15H2,1-3H3,(H,19,21);1H

InChI Key

WYCWAIKAFWQRCU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCCC[NH+](CC)CC.[Cl-]

o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride is a chemical compound characterized by its unique structure, which includes a butoxy group and a diethylamino propyl chain attached to a benzamide moiety. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its IUPAC name is 3-[(2-butoxybenzoyl)amino]propyl-diethylazanium chloride, and it has the CAS number 78109-81-6 .

The chemical reactivity of o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride can be attributed to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the diethylamino group may participate in protonation reactions, affecting the compound's solubility and reactivity in various media. The butoxy group can also be involved in nucleophilic substitution reactions, making it a versatile component in synthetic chemistry .

Research indicates that o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride exhibits significant biological activity. It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound's mechanism of action may involve modulation of neurotransmitter systems, particularly those related to pain perception and inflammatory responses. Further studies are required to fully elucidate its pharmacological profiles and therapeutic potentials .

The synthesis of o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride typically involves several steps:

  • Formation of the Benzamide: The initial step often includes the reaction of 2-butoxybenzoic acid with diethylamine to form the corresponding benzamide.
  • Alkylation: The benzamide can then be alkylated with 3-bromopropyl diethylamine to introduce the propyl chain.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form of the compound.

These methods can vary based on specific laboratory conditions and desired yield .

o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochlorideButoxy group, diethylamino propyl chainAnalgesic, anti-inflammatoryN-(3-Diethylaminopropyl)-4-nitrobenzamide hydrochlorideNitro group on benzenePotential analgesicN-[3-(Diethylamino)propyl]-N-(4-methoxybenzyl)-4-nitrobenzamide hydrochlorideMethoxy groupNeurological disorder treatment

The uniqueness of o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds .

Interaction studies involving o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride have focused on its binding affinity to various receptors in the central nervous system. Preliminary findings suggest that it may interact with opioid receptors, which could explain its analgesic properties. Further studies are necessary to determine its specificity and efficacy compared to existing analgesics .

Several compounds share structural similarities with o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride, including:

  • N-(3-Diethylaminopropyl)-4-nitrobenzamide hydrochloride: This compound has similar amine functional groups but differs by having a nitro substituent on the aromatic ring.
  • N-[3-(Diethylamino)propyl]-N-(4-methoxybenzyl)-4-nitrobenzamide hydrochloride: This compound features additional methoxy substitution, which may affect its biological activity.
Compound NameStructure CharacteristicsPotential

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

342.2074059 g/mol

Monoisotopic Mass

342.2074059 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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